molecular formula C22H14O3 B2858329 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione CAS No. 400833-57-0

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione

Cat. No. B2858329
CAS RN: 400833-57-0
M. Wt: 326.351
InChI Key: NWVWFOXMCIXCAZ-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s a β-diketone with indane as its structural nucleus .


Synthesis Analysis

Indane-1,3-dione has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . A potentially tautomeric azomethine imide, similar to your compound of interest, has been synthesized by condensation of 5-phenylpyrazolidin-3-one with 2-(hydroxymethylidene)-1H-indene-1,3(2H)-dione .


Molecular Structure Analysis

The molecular structure of indane-1,3-dione is C6H4(CO)2CH2 . It’s a colorless or white solid, but old samples can appear yellowish or even green .


Chemical Reactions Analysis

The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile. It undergoes self-aldol condensation quite easily .

Scientific Research Applications

Medicinal Chemistry: Alzheimer’s and AIDS Treatment

Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. Notably, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS therapy, are related to this structure . The structural similarity suggests that 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione could be explored for similar pharmacological applications.

Organic Electronics: Dye Design for Solar Cells

As an electron acceptor, indane-1,3-dione derivatives are integral in designing dyes for solar cells. Their ability to participate in electron transfer makes them suitable for creating efficient photovoltaic systems .

Photopolymerization: Photoinitiators

The compound’s structure is conducive to photopolymerization processes, where it can act as a photoinitiator. This application is crucial in developing light-curable materials, such as coatings and adhesives .

Optical Sensing: Biosensing Applications

Indane-1,3-dione derivatives have been utilized in biosensing due to their optical properties. They can be engineered to detect biological molecules, which is vital for diagnostic and analytical purposes .

Bioimaging: Contrast Agents

The unique optical characteristics of these compounds also make them suitable as contrast agents in bioimaging. They can help in visualizing biological processes and structures .

Non-Linear Optical (NLO) Applications: Chromophores

The compound’s ability to act as a chromophore makes it valuable in NLO applications. This includes the development of materials for optical data storage and processing .

Antiproliferative Activity: Anti-Cancer Research

2-Arylidene-indan-1,3-dione derivatives exhibit antiproliferative activity, making them potential candidates for anti-cancer drugs. They have shown promise against certain cancer cell lines, suggesting a scope for further development in oncology .

Natural Product Synthesis: Biomimetic Compounds

The structure of indane-1,3-dione is found in various natural products. This makes its derivatives, including 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione , interesting for the synthesis of biomimetic compounds, which can mimic natural biological activities .

Future Directions

Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions for your compound of interest could potentially lie in these areas.

properties

IUPAC Name

2-[(3-phenoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWFOXMCIXCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione

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